1-(2-Amino-4-bromophenyl)-2-bromoethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Amino-4-bromophenyl)-2-bromoethanone is an organic compound with the molecular formula C8H8Br2NO. It is a solid, usually appearing as white or brown-yellow crystalline material. This compound is soluble in some organic solvents, such as alcohols and ethers, but insoluble in water .
Vorbereitungsmethoden
1-(2-Amino-4-bromophenyl)-2-bromoethanone is typically synthesized through chemical synthesis. One common method involves using acetophenone as a starting material, introducing an amino group and a bromo group in the reaction . The specific preparation method may vary according to actual needs and reaction conditions. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1-(2-Amino-4-bromophenyl)-2-bromoethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the bromine atoms or the ketone group.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-4-bromophenyl)-2-bromoethanone has several scientific research applications:
Wirkmechanismus
The mechanism by which 1-(2-Amino-4-bromophenyl)-2-bromoethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
1-(2-Amino-4-bromophenyl)-2-bromoethanone can be compared with other similar compounds, such as:
2-Aminothiazoles: These compounds are utilized as starting materials for the synthesis of diverse heterocyclic analogues with promising therapeutic roles.
4-(4-Bromophenyl)-thiazol-2-amine derivatives: These derivatives have been studied for their antimicrobial and anticancer potentials.
The uniqueness of this compound lies in its specific chemical structure, which allows for unique interactions and applications in various fields.
Eigenschaften
Molekularformel |
C8H7Br2NO |
---|---|
Molekulargewicht |
292.95 g/mol |
IUPAC-Name |
1-(2-amino-4-bromophenyl)-2-bromoethanone |
InChI |
InChI=1S/C8H7Br2NO/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4,11H2 |
InChI-Schlüssel |
GHFBWHIXMOFAFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)N)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.